molecular formula C13H15NO3 B14521057 2-[(3-Phenylacryloyl)amino]butanoic acid CAS No. 62457-24-3

2-[(3-Phenylacryloyl)amino]butanoic acid

Cat. No.: B14521057
CAS No.: 62457-24-3
M. Wt: 233.26 g/mol
InChI Key: FJOUAHWPPHVSSF-UHFFFAOYSA-N
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Description

2-[(3-Phenylacryloyl)amino]butanoic acid is an organic compound that belongs to the class of amino acids It features a phenylacryloyl group attached to the amino group of butanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Phenylacryloyl)amino]butanoic acid typically involves the reaction of 3-phenylacryloyl chloride with butanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[(3-Phenylacryloyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenylacryloyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the phenylacryloyl group can yield saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated compounds.

Scientific Research Applications

2-[(3-Phenylacryloyl)amino]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to amino acid metabolism and protein synthesis.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(3-Phenylacryloyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The phenylacryloyl group can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

    Phenylalanine: An essential amino acid with a similar phenyl group.

    Tyrosine: Another amino acid with a phenyl group and an additional hydroxyl group.

    Phenylbutyric acid: A compound with a phenyl group attached to a butyric acid backbone.

Uniqueness: 2-[(3-Phenylacryloyl)amino]butanoic acid is unique due to the presence of the phenylacryloyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Properties

CAS No.

62457-24-3

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

2-(3-phenylprop-2-enoylamino)butanoic acid

InChI

InChI=1S/C13H15NO3/c1-2-11(13(16)17)14-12(15)9-8-10-6-4-3-5-7-10/h3-9,11H,2H2,1H3,(H,14,15)(H,16,17)

InChI Key

FJOUAHWPPHVSSF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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